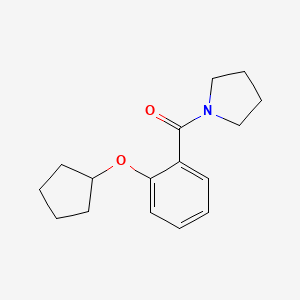![molecular formula C15H17N3O4S B7629481 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7629481.png)
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide, also known as MRS1477, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases.
作用机制
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide acts as a selective antagonist of P2X7 and P2Y6 receptors, which are ATP-gated ion channels that play a role in various physiological processes. By blocking the activity of these receptors, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide can modulate the release of neurotransmitters, cytokines, and other signaling molecules, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the disease and the specific receptor targeted. In cancer, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In inflammation, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the recruitment of immune cells to the site of inflammation. In neurological disorders, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been shown to improve cognitive function, reduce neuroinflammation, and protect against brain damage.
实验室实验的优点和局限性
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for P2X7 and P2Y6 receptors, its ability to penetrate the blood-brain barrier, and its low toxicity. However, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide also has some limitations, including its limited solubility in aqueous solutions, its short half-life in vivo, and its potential off-target effects.
未来方向
There are several future directions for the study of 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide. One direction is to further investigate its potential therapeutic applications in other diseases, such as autoimmune disorders, cardiovascular diseases, and infectious diseases. Another direction is to develop more potent and selective analogs of 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide, which could lead to improved therapeutic efficacy and reduced side effects. Additionally, the development of new drug delivery systems could help to overcome the limitations of 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide, such as its limited solubility and short half-life in vivo.
合成方法
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide can be synthesized using a multi-step process starting from commercially available materials. The first step involves the synthesis of 2-(4-sulfamoylphenyl)ethylamine, which is then reacted with 2-bromo-4-methoxypyridine to obtain the intermediate product. The final step involves the coupling of the intermediate product with 4-cyanobenzoyl chloride to obtain 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide.
科学研究应用
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been shown to inhibit the growth of cancer cells by blocking the activity of P2Y6 receptors. In inflammation, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activity of P2X7 receptors. In neurological disorders, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been shown to improve cognitive function and reduce neuroinflammation by blocking the activity of P2X7 receptors.
属性
IUPAC Name |
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-22-14-10-12(7-9-17-14)15(19)18-8-6-11-2-4-13(5-3-11)23(16,20)21/h2-5,7,9-10H,6,8H2,1H3,(H,18,19)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHQLHTZJITDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629401.png)



![N-propan-2-yl-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide](/img/structure/B7629417.png)

![4-[[[5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7629429.png)
![N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide](/img/structure/B7629431.png)

![(3-Methylpiperidin-1-yl)-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)methanone](/img/structure/B7629445.png)
![2-[Benzyl(propanoyl)amino]acetic acid](/img/structure/B7629457.png)

![(3Z)-3-[[4-(difluoromethoxy)phenyl]methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B7629493.png)
![N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B7629497.png)